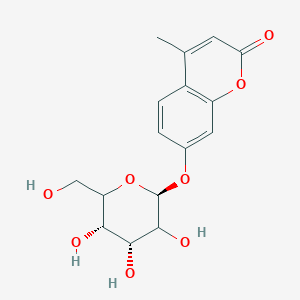
Citalopram alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citalopram alcohol is a member of benzenes and a nitrile.
Scientific Research Applications
Citalopram's Impact on Alcohol Consumption
- DRD2 Genotype Influence : A study by Eriksson et al. (2001) explored how citalopram affects alcohol consumption in heavy drinkers, finding that the DRD2 A2/A2 genotype might influence responsiveness to citalopram, suggesting a genetic component in treatment effectiveness (Eriksson et al., 2001).
- Variable Treatment Outcomes : Charney et al. (2015) conducted a trial showing that citalopram did not provide an advantage over placebo in treating alcohol dependence and, in some cases, led to poorer outcomes (Charney et al., 2015).
- Gender Differences in Response : Naranjo et al. (2000) reported that men might benefit more than women from citalopram in the treatment of alcohol dependence, highlighting the importance of considering gender in pharmacotherapy (Naranjo et al., 2000).
Broader Clinical Implications
- Application in Various Disorders : Pollock (2001) reviewed the efficacy of citalopram across a range of illnesses, including alcohol dependence, noting its benefits in conditions related to serotonergic dysfunction (Pollock, 2001).
- Influence on Aggressive Behavior : Caldwell & Miczek (2008) studied the effects of citalopram on alcohol-heightened aggression in mice, finding that long-term treatment reduced aggressive behaviors escalated by alcohol consumption (Caldwell & Miczek, 2008).
- Citalopram and Cue-Induced Alcohol Craving : Zorick et al. (2019) discovered that citalopram reduced cue-induced alcohol craving and supported the hypothesis of thalamic dopamine abnormalities in alcohol use disorder (Zorick et al., 2019).
Genetic and Pharmacokinetic Factors
- CYP2C19 Genetic Polymorphism : Zastrozhin et al. (2021) found that the CYP2C19 genetic polymorphism impacts the efficacy and safety of citalopram in patients with major depressive disorder and comorbid alcohol use disorder (Zastrozhin et al., 2021).
Psychosocial Interventions and Pharmacotherapy
- MI-CET as an Adjunct to Pharmacotherapy : Heffner et al. (2010) discussed combining motivational interviewing with compliance enhancement therapy (MI-CET) as a psychosocial adjunct to alcohol-dependence pharmacotherapy, including citalopram treatment (Heffner et al., 2010).
Serotonergic System and Alcohol Consumption
- Central Serotonergic Neurotransmission : Berggren et al. (2001) demonstrated a correlation between the status of central serotonergic neurotransmission and the treatment response to citalopram in reducing alcohol intake (Berggren et al., 2001).
properties
Product Name |
Citalopram alcohol |
|---|---|
Molecular Formula |
C19H18FNO2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1-(4-hydroxybutyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H18FNO2/c20-17-6-4-16(5-7-17)19(9-1-2-10-22)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,1-2,9-10,13H2 |
InChI Key |
PWOQCUKWOSNQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCCO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




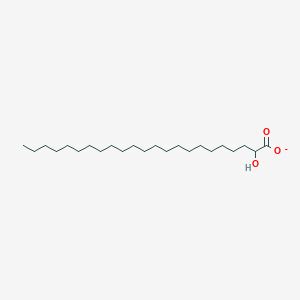
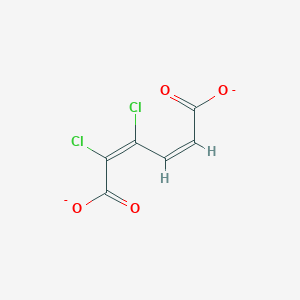
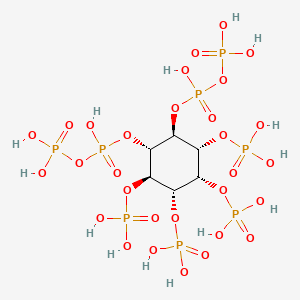

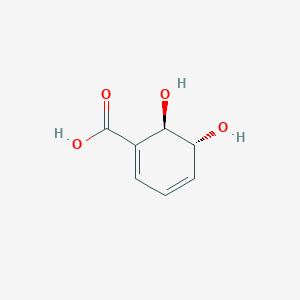
![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)
![1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1262824.png)

![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)

![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
